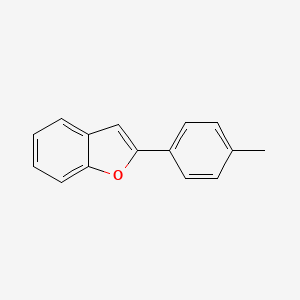

2-(p-Tolyl)benzofuran

Description

The Benzofuran (B130515) Scaffold in Contemporary Organic Synthesis

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent heterocyclic scaffold in a vast number of both naturally occurring and synthetic compounds. bohrium.comnih.govrsc.orgtandfonline.com First synthesized by Perkin in 1870, this heterocyclic ring has since become a cornerstone in various scientific fields. nih.govacs.org Its derivatives are integral to medicinal, agricultural, and synthetic chemistry. bohrium.comnih.gov

The significance of the benzofuran scaffold is largely due to the wide array of biological activities exhibited by its derivatives. nih.govrsc.org These compounds have shown potential as antimicrobial, antiviral, antitumor, anti-inflammatory, and antifungal agents. bohrium.comnih.gov The versatile nature of the benzofuran framework makes it a "privileged structure" in the field of drug discovery, serving as a fundamental building block for the design of new pharmacological agents. nih.govrsc.org Numerous clinically approved drugs, such as amiodarone, benzbromarone, and dronedarone, are based on the benzofuran structure. acs.org

Beyond pharmaceuticals, benzofuran derivatives are also utilized in the development of organic materials due to their distinct optical and electronic properties, finding applications in areas like dye synthesis. bohrium.comdivyarasayan.org The widespread presence of the benzofuran moiety in biologically active natural products and functional synthetic materials continues to drive extensive research interest. nih.govrsc.org

Evolution of Synthetic Strategies for Benzofuran Derivatives

The growing importance of benzofuran derivatives has spurred the development of numerous synthetic strategies to construct this heterocyclic system. bohrium.comacs.org These methods can be broadly categorized into two main approaches: the formation of the furan ring onto a pre-existing benzene derivative, typically through intramolecular cyclization, or the construction of the benzene ring onto a furan precursor. divyarasayan.org

Early synthetic methods have evolved into a sophisticated array of modern catalytic strategies, significantly improving efficiency and substrate scope. bohrium.comnih.gov Transition-metal catalysis is at the forefront of these advancements, with metals such as palladium, copper, nickel, rhodium, and gold being widely employed. bohrium.comdivyarasayan.org

Key synthetic transformations include:

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-H activation and arylation reactions, coupling benzofurans with various aryl donors like aryl halides, boronic acids, and diazonium salts to form 2-arylbenzofurans. nih.govdivyarasayan.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are crucial for processes like O-H/C-H coupling and in one-pot syntheses involving components such as salicylaldehydes and alkynes. nih.govacs.org

Palladium-Copper Co-catalysis: The Sonogashira coupling, which combines an iodophenol with a terminal alkyne, followed by intramolecular cyclization, is a powerful method for benzofuran synthesis and often employs a dual palladium-copper catalytic system. nih.govacs.orgdivyarasayan.org

Acid-Catalyzed Cyclizations: Both Lewis and Brønsted acids are used to promote intramolecular cyclization reactions, providing pathways to various substituted benzofurans. nih.gov

Other Methods: Additional strategies include visible-light-promoted reactions, base-mediated syntheses, and catalyst-free approaches under specific conditions. bohrium.com

A notable and direct method for synthesizing 2-arylbenzofurans, including 2-(p-tolyl)benzofuran, is the palladium-catalyzed C-H arylation of benzofuran. nih.gov This approach involves the direct coupling of the benzofuran core with an aryl donor. For instance, the reaction of benzofuran with triarylantimony difluorides in the presence of a palladium acetate (B1210297) catalyst regioselectively yields the corresponding 2-arylbenzofuran. nih.gov

The following table provides a summary of selected synthetic strategies for 2-arylbenzofurans.

| Strategy | Catalyst/Reagents | Starting Materials | General Product | Reference |

| C-H Arylation | Pd(OAc)₂, CuCl₂ | Benzofuran, Ar₃SbF₂ | 2-Arylbenzofuran | nih.gov |

| Sonogashira Coupling & Cyclization | (PPh₃)PdCl₂, CuI | 2-Iodophenol, Terminal Alkyne | 2-Substituted Benzofuran | nih.govdivyarasayan.org |

| Suzuki Reaction | Pd(OAc)₂, bpy | Aryl Boronic Acid, 2-(2-Formylphenoxy)acetonitriles | 2-Benzoyl-substituted Benzofuran | acs.org |

| One-pot Synthesis | CuI, Deep Eutectic Solvent | o-Hydroxy Aldehyde, Amine, Alkyne | Substituted Benzofuran | acs.org |

The specific compound 2-(p-Tolyl)benzofuran has been synthesized and characterized. Its physical and spectroscopic properties are detailed in the table below.

| Property | Value |

| Appearance | Colorless plates |

| Melting Point | 128–130 °C |

| ¹H-NMR (δ, ppm) | 7.76 (d, J = 8.2 Hz, 2H), 7.57 (dd, J = 6.4, 0.9 Hz, 1H), 7.51 (dd, J = 8.2, 0.9 Hz, 1H), 7.29–7.20 (m, 4H), 6.97 (s, 1H), 2.40 (s, 3H) |

| ¹³C-NMR (δ, ppm) | 156.2, 154.7, 138.6, 129.5, 129.3, 127.7, 124.9, 124.0, 122.8, 120.7, 111.1, 100.5, 21.4 |

| LRMS (EI) m/z | 208 ([M]⁺, 100%), 178 (18%), 152 (7%) |

| Data sourced from reference nih.gov. |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOIJGSPRXCDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 P Tolyl Benzofuran and Its Analogues

Catalytic Approaches to 2-Arylbenzofuran Core Construction

Transition metal catalysis, particularly using palladium, copper, and gold, has revolutionized the synthesis of benzofurans. These methods often proceed under mild conditions with high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.

Palladium-catalyzed C–H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzofurans. mdpi.com This approach allows for the direct coupling of a pre-formed benzofuran (B130515) ring with an aryl donor, or the annulation of acyclic precursors via a C-H activation step.

One notable protocol involves the regioselective C–H arylation of benzofurans with triarylantimony difluorides. mdpi.com In a typical reaction, benzofuran is treated with a triarylantimony difluoride, such as tri(p-methylphenyl)antimony difluoride, in the presence of a palladium catalyst. The reaction, using 5 mol% Palladium(II) acetate (B1210297) (Pd(OAc)₂) and 2 equivalents of Copper(II) chloride (CuCl₂) as an oxidant, proceeds under aerobic conditions at 80 °C to afford the desired 2-arylbenzofuran derivative in moderate to high yields. mdpi.com The electronic nature of the substituents on the aryl donor influences reactivity, with electron-donating groups generally providing higher yields. mdpi.com

Another strategy involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids. nih.gov This method can produce a library of 2,3-disubstituted benzofurans with high regioselectivity. nih.gov Furthermore, palladium-catalyzed coupling of 2-hydroxyaryl halides with terminal alkynes, a method reported by Cacchi et al., provides a reliable route to 2-substituted benzofurans. scielo.org.mx This reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization. acs.orgresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

| Arylating Agent | Catalyst System | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tri(p-tolyl)antimony difluoride | Pd(OAc)₂ (5 mol%) | CuCl₂ (2 eq.) | 1,2-DCE | 80 | 83 | mdpi.com |

| Phenylboronic acid | Pd(OAc)₂ | Cu(OAc)₂ / TFA | TFA | RT | - | mdpi.com |

| Aryldiazonium tetrafluoroborates | Pd(OAc)₂ | - | MeCN | RT | - | mdpi.com |

| 2-Halophenols + Terminal Alkynes | Pd(OAc)₂ / CuI | Piperidine | DMF | 60 | Fair to Good | scielo.org.mx |

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of the 2-arylbenzofuran core. These reactions often involve intramolecular C–O bond formation as the key ring-closing step.

A notable one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids proceeds from (E)-2-(2-bromophenyl)-3-phenylacrylic acids. acs.orgnih.gov This method utilizes a copper-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions. The reaction employs a combination of Copper(II) acetate (Cu(OAc)₂), 1,10-phenanthroline, and potassium hydroxide (B78521) in a DMSO/water mixture, providing satisfactory yields under mild conditions. acs.orgnih.gov

Another efficient route involves the intramolecular cyclization of 2-styrylphenols using Copper(II) bromide (CuBr₂). tandfonline.com The 2-styrylphenol precursors can be generated via a McMurry coupling of salicylaldehydes, and subsequent cyclization with CuBr₂ at ambient temperature affords 2-arylbenzofurans in good yields. tandfonline.com Additionally, a copper-catalyzed decarboxylative intramolecular C–O coupling of 3-arylcoumarins has been established. This reaction, conducted under aerobic conditions with cupric chloride and 1,10-phenanthroline, yields various 2-arylbenzofurans. rsc.org A copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with polyfluoroarenes also provides an efficient route to 2-(polyfluoroaryl)benzofurans, involving intramolecular C-O bond formation and C-H activation. nih.gov

Table 2: Copper-Catalyzed Synthesis of 2-Arylbenzofurans

| Starting Material | Catalyst System | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-2-(2-Bromophenyl)-3-phenylacrylic acid | Cu(OAc)₂, 1,10-phen | KOH, O₂ (air) | DMSO/H₂O, MW | 2-Arylbenzofuran-3-carboxylic acid | Satisfactory | acs.orgnih.gov |

| 2-Styrylphenol | CuBr₂ | - | THF, RT | 2-Arylbenzofuran | Good | tandfonline.com |

| 3-Arylcoumarin | CuCl₂, 1,10-phen | O₂ (air) | - | 2-Arylbenzofuran | 26-84 | rsc.org |

| o-Iodophenols + Aryl Acetylenes | CuI | - | - | 2-Arylbenzofuran | Good to Excellent | researchgate.net |

| 2-(2,2-Dibromovinyl)phenol + Polyfluoroarene | CuI | Cs₂CO₃ | 1,4-Dioxane, 110°C | 2-(Polyfluoroaryl)benzofuran | Good | nih.gov |

Gold and silver catalysts, known for their unique reactivity profiles, have also been employed in the synthesis of benzofurans. Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack.

A selective and convenient synthesis of 2,3-diarylbenzofurans has been developed using a cooperative gold/photoredox-catalyzed twofold arylation of TMS-terminated alkynols. nih.gov This method allows for the construction of highly substituted benzofurans. Gold-catalyzed reactions between o-alkynylphenols and aryldiazonium salts can lead to different products depending on whether thermal or photocatalytic conditions are used. researchgate.net

While less common than gold, silver-based catalysis has shown promise in related heterocyclic synthesis. For instance, silver(I) triflate (AgOTf) has been used as a mild and efficient catalyst for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org Silver catalysts are also effective in promoting the cyclization of o-propargylphenols. researchgate.net A well-defined silver(I) complex has been shown to catalyze the regiospecific synthesis of 1-alkoxy-isochromenes, a reaction class closely related to benzofuran formation. researchgate.net These examples highlight the potential of silver catalysis in C-O bond-forming cyclization reactions. organic-chemistry.orgsocietechimiquedefrance.fr

One-pot syntheses are highly desirable from an efficiency and environmental standpoint, as they reduce the need for intermediate purification steps, saving time and resources. rsc.orgrsc.org Several elegant one-pot strategies for constructing 2-arylbenzofurans have been developed.

Another powerful one-pot method involves a multicatalytic cascade process starting from aryl halides and 2-halophenols. acs.org This protocol combines two Sonogashira coupling reactions with an in-situ cyclization of the resulting 2-ethynylphenol (B1266645) intermediate to generate the 2-arylbenzofuran product under mild conditions. acs.org This tandem palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization is a classic and reliable method for accessing 2-arylbenzofurans from 2-iodophenols and terminal alkynes. researchgate.netacs.org

Table 3: One-Pot Syntheses of 2-Arylbenzofurans

| Reactants | Catalyst/Reagents | Solvent | Key Steps | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde (B1680747), Benzyltriphenylphosphonium chloride | KOH, K₂CO₃, I₂ | PEG-600 | Wittig reaction, Oxidative cyclization | High | rsc.orgrsc.org |

| Aryl halide, 2-Halophenol, Alkyne source | Pd/Cu catalyst | - | Double Sonogashira coupling, Cyclization | Good | acs.org |

| 2-Iodophenol, Terminal alkyne | Pd/Cu catalyst | Triethylamine | Sonogashira coupling, Cyclization | >80 | researchgate.netacs.org |

| (E)-2-(2-Bromophenyl)-3-phenylacrylic acid | Cu(OAc)₂, 1,10-phen | DMSO/H₂O | Hydroxylation, Cycloetherification | Satisfactory | acs.orgnih.gov |

Non-Catalytic and Rearrangement-Based Synthetic Routes

Beyond transition metal catalysis, other synthetic strategies, including non-catalytic cyclizations and rearrangement reactions, provide valuable pathways to the benzofuran core.

The cyclization of ortho-propargylphenols represents a versatile method for the divergent synthesis of benzofurans and related heterocycles like chromenes. researchgate.net The reaction outcome is often dictated by the choice of reaction conditions, particularly the base and solvent.

In a systematic study, it was found that ortho-propargylphenols, when treated with a catalytic amount of a suitable base, can undergo regioselective cyclization to furnish 2-substituted benzofurans in high yields. researchgate.net For example, using potassium tert-butoxide (KOtBu) as the base in tetrahydrofuran (B95107) (THF) under thermal conditions leads to the formation of the benzofuran product. researchgate.net The proposed mechanism involves a base-promoted isomerization of the starting propargylphenol to an allene (B1206475) intermediate, which then undergoes a 5-endo-dig cyclization to form the benzofuran ring. researchgate.net

Alternatively, these precursors can undergo dehydration to form highly reactive ortho-quinone methide (o-QM) intermediates, which can then cyclize to form benzofurans. nih.gov This pathway offers a metal-free route to access these heterocyclic systems.

Substituent Migration Reactions Leading to Functionalized Benzofurans

The rearrangement of existing functional groups on an aromatic ring, known as substituent migration, presents an elegant strategy for synthesizing complex molecules that may be difficult to access through conventional methods. tus.ac.jp This approach has been successfully applied to the synthesis of highly substituted benzofurans.

A notable advancement involves the reaction of substituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA). tus.ac.jprsc.org This process initiates with the activation of the alkynyl sulfoxide (B87167) by TFAA, leading to the formation of a five-membered benzofuran ring. tus.ac.jp The subsequent charge imbalance within the newly formed benzofuran intermediate triggers a charge-accelerated sigmatropic rearrangement. tus.ac.jprsc.org This rearrangement facilitates the migration of a substituent from the ortho position of the original phenol (B47542) to an adjacent position on the ring. tus.ac.jp

This methodology allows for the synthesis of a diverse array of highly substituted benzofurans from readily available starting materials. tus.ac.jp For instance, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides has been shown to produce multiaryl-substituted and even fully substituted benzofurans. rsc.orgrsc.org A key advantage of this method is its modularity and the preservation of the functional groups' integrity throughout the migration process. tus.ac.jp Researchers have demonstrated that this unique transformation can achieve sequential migrations, as seen in the treatment of 2,3,5,6-tetramethylphenol (B1581253) with an alkynyl sulfoxide, which results in a fully substituted benzofuran. rsc.org

Another context where substituent migration is relevant is in the oxidation of benzofurans. The rearrangement of epoxides formed during oxidation can lead to benzofuranones through a 1,2-alkyl migration. mdpi.com

Table 1: Examples of Benzofuran Synthesis via Substituent Migration tus.ac.jprsc.org

| Starting Phenol | Alkynyl Sulfoxide | Product | Yield |

|---|---|---|---|

| 2,6-dimethylphenol | Ethynyl p-tolyl sulfoxide | 2-p-Tolyl-6,7-dimethylbenzofuran | 85% |

| 2-tert-Butyl-6-methylphenol | Ethynyl p-tolyl sulfoxide | 7-tert-Butyl-2-p-tolyl-6-methylbenzofuran | 76% |

Formal Cycloaddition Reactions in Benzofuran Formation

Formal cycloaddition reactions are powerful carbon-carbon bond-forming strategies that provide efficient access to the cyclic core of benzofurans. These reactions are valued for their atom economy and ability to construct complex cyclic systems from simple precursors. researchgate.net

One approach is the formal [4+1] cycloaddition. A method has been developed for synthesizing 2-aminobenzofurans via the reaction of isocyanides with ortho-quinone methides (o-QMs) generated in situ from o-hydroxybenzhydryl alcohols. nih.gov This scandium-triflate-mediated reaction is notable as it represents the first use of o-QMs for the construction of benzofurans, providing good yields under mild conditions. nih.gov

Another innovative strategy involves an unusual formal migrative [2+2] cycloaddition. rsc.orgrsc.org In this reaction, aurone-derived azadienes react with siloxy alkynes. Instead of the expected [4+2] cycloaddition product, the reaction proceeds through a less common [2+2] cycloaddition, followed by 4π and 6π electrocyclic events. rsc.org This sequence results in the formation of benzofuran-fused dihydropyridines with a formal substituent migration, offering access to products with an unexpected topology. rsc.orgrsc.org

The more conventional inverse-electron-demand hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is also a key strategy for synthesizing heterocyclic scaffolds. researchgate.net Mechanistic studies of other benzofuran syntheses have suggested a process involving a gold-catalyzed hydroalkoxylation of alkynes to generate an enol-ether, which is then followed by a formal [4+2] cycloaddition reaction to form the benzofuran ring. mdpi.com

Table 2: Examples of Formal Cycloaddition Reactions in Benzofuran Synthesis

| Cycloaddition Type | Reactants | Catalyst/Mediator | Product Type | Ref. |

|---|---|---|---|---|

| Formal [4+1] | o-Hydroxybenzhydryl alcohol, Isocyanide | Sc(OTf)₃ | 2-Aminobenzofuran | nih.gov |

| Formal Migrative [2+2] | Aurone-derived azadiene, Siloxy alkyne | HNTf₂ | Benzofuran-fused dihydropyridine | rsc.orgrsc.org |

| Formal [4+2] | Diarylalkyne | Gold catalyst | 2-Arylbenzofuran | mdpi.com |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzofurans. imist.manih.gov These principles focus on aspects like catalysis, the use of benign solvents, energy efficiency, and atom economy. nih.govelsevier.es

A prime example of green chemistry in action is the use of catalysis to replace stoichiometric reagents. elsevier.es Palladium-catalyzed reactions, for instance, are ubiquitous in modern synthesis and have been adapted for undergraduate laboratory experiments to demonstrate green principles. elsevier.esscielo.org.mx One such experiment involves a palladium-catalyzed synthesis of a benzofuran derivative that proceeds in high yield and is reasonably atom-economical. elsevier.es

Key green aspects of this and similar syntheses include:

Catalysis: Using a catalyst (e.g., palladium) in small amounts is preferable to using a stoichiometric metal complex. nih.govelsevier.es

Safer Solvents: The reaction can be effective in benign solvents like 2-propanol or acetone, often diluted with water to minimize organic solvent use. elsevier.es Water itself is an ideal green solvent for certain reactions, such as some Diels-Alder cycloadditions. imist.ma

Energy Efficiency: Reactions are designed to run at room temperature without the need for stirring, which minimizes the required energy input. elsevier.es

Renewable Feedstocks: The synthesis can utilize precursors derived from renewable sources. For example, 5-iodovanillin (B1580916), a starting material for a benzofuran synthesis, can be obtained from vanillin, a well-known natural product. elsevier.es

Waste Prevention: Designing syntheses with high atom economy and avoiding complex purification steps like column chromatography reduces waste generation. imist.maelsevier.es

Table 3: Application of Green Chemistry Principles in Benzofuran Synthesis

| Green Principle | Application in Benzofuran Synthesis | Example | Ref. |

|---|---|---|---|

| Use of Catalysis | Replacing stoichiometric reagents with catalytic amounts of palladium. | Pd-catalyzed coupling of an alkyne and an iodophenol. | elsevier.esscielo.org.mx |

| Safer Solvents | Using benign solvents like 2-propanol/water mixtures instead of hazardous organic solvents. | Sonogashira coupling followed by cyclization in 2-propanol/water. | elsevier.es |

| Energy Efficiency | Conducting reactions at room temperature without mechanical stirring. | Room temperature synthesis of a benzofuran derivative. | elsevier.es |

| Renewable Feedstocks | Starting from materials derived from natural products. | Using 5-iodovanillin (from vanillin) as a precursor. | elsevier.es |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Cycloaddition reactions are inherently atom-economical. | researchgate.netimist.ma |

Elucidation of Reaction Mechanisms in 2 P Tolyl Benzofuran Synthesis

Detailed Mechanistic Pathways of Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are a cornerstone in the synthesis of 2-arylbenzofurans, including 2-(p-tolyl)benzofuran. Palladium- and nickel-based catalysts are prominently featured in these transformations, often proceeding through a series of well-defined steps.

A common strategy involves the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the synthesis of 2-(p-tolyl)benzofuran, this typically involves the reaction of an o-halophenol with p-tolylacetylene. The reaction is catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The palladium cycle initiates with the reduction of the Pd(II) precatalyst to a reactive Pd(0) species. wikipedia.org This Pd(0) catalyst undergoes oxidative addition with the o-halophenol to form a Pd(II) intermediate. wikipedia.org Concurrently, the copper cycle involves the formation of a copper acetylide from the terminal alkyne (p-tolylacetylene) and a copper(I) salt. wikipedia.org A key step is the transmetalation of the acetylide group from copper to the palladium complex. wikipedia.org Subsequent reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Another significant metal-catalyzed approach is the direct C-H arylation of benzofuran (B130515) with an aryl donor. For instance, the reaction of benzofuran with tri(p-tolyl)antimony difluoride in the presence of a palladium catalyst can produce 2-(p-tolyl)benzofuran. mdpi.com A plausible mechanism begins with the transmetalation of the palladium(II) catalyst with the organoantimony compound to form an aryl-palladium intermediate. mdpi.com This is followed by coordination of benzofuran and subsequent arylpalladation. mdpi.com A β-hydride elimination then furnishes the 2-arylbenzofuran product and regenerates the active palladium species. mdpi.com

Nickel-catalyzed reactions also provide a viable route. For example, the intermolecular cyclization of 2-iodophenols with terminal alkynes can be catalyzed by nickel salts like NiCl2. mdpi.com The proposed mechanism involves the formation of a Ni(0) species, which then undergoes oxidative addition with the 2-iodophenol. thieme-connect.com Subsequent steps likely involve coordination and insertion of the alkyne, followed by reductive elimination to form the benzofuran ring. acs.org

The following table summarizes key metal-catalyzed reactions for the synthesis of 2-arylbenzofurans.

| Catalyst System | Reactants | Key Mechanistic Steps | Ref. |

| Pd(PPh₃)₄ / CuI | o-Iodophenol, p-Tolylacetylene | Oxidative addition, Transmetalation, Reductive elimination | rsc.org |

| Pd(OAc)₂ / CuCl₂ | Benzofuran, Tri(p-tolyl)antimony difluoride | Transmetalation, Arylpalladation, β-Hydride elimination | mdpi.com |

| NiCl₂ | 2-Iodophenol, Phenylacetylene | Oxidative addition, Alkyne insertion, Reductive elimination | mdpi.com |

| Pd(OAc)₂ / Bipyridine | 2-(2-Hydroxyphenyl)acetonitrile, Arylboronic acid | Nucleophilic addition, Intramolecular annulation | rsc.orgorganic-chemistry.org |

Intramolecular Cyclization and Electrophilic Attack Mechanisms

Intramolecular cyclization is a pivotal step in many synthetic routes to 2-(p-tolyl)benzofuran, often following an initial intermolecular coupling or rearrangement. These cyclization reactions can be promoted by acids, bases, or metal catalysts and frequently involve an electrophilic attack on an electron-rich aromatic ring.

One common pathway involves the acid-catalyzed cyclization of α-aryloxyketones. For instance, the condensation of a phenacyl phenyl ether can be induced by polyphosphoric acid (PPA) to form the benzofuran ring. jocpr.com This process likely involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by an intramolecular electrophilic attack of the adjacent aromatic ring and subsequent dehydration.

A similar principle applies to the acid-promoted cyclization of pinacol-type intermediates formed from the coupling of a salicylaldehyde (B1680747) and an aromatic aldehyde. researchgate.net The resulting diol undergoes an acid-catalyzed rearrangement and cyclization to yield the 2-arylbenzofuran.

Hypervalent iodine reagents can also mediate the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans in a metal-free approach. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate from the reaction of the phenol (B47542) with the hypervalent iodine reagent. organic-chemistry.org This is followed by an intramolecular attack of the alkene onto the activated phenolic oxygen, leading to the cyclized product. organic-chemistry.org

Furthermore, the synthesis of 2-substituted benzofurans can be achieved through a nucleophilic aromatic substitution (SNA_r) followed by a 5-endo-dig cyclization. rsc.orgrsc.org In this method, an acetylene (B1199291) group ortho to a leaving group on an aromatic ring acts as an electron-withdrawing group, activating the substrate for SNA_r. rsc.orgrsc.org The subsequent intramolecular attack of the introduced nucleophile onto the alkyne leads to the formation of the benzofuran ring. rsc.orgrsc.org

A summary of representative intramolecular cyclization reactions is provided in the table below.

| Reaction Type | Precursor | Reagents/Conditions | Key Mechanistic Feature | Ref. |

| Acid-catalyzed cyclization | Phenacyl phenyl ether | Polyphosphoric acid (PPA) | Intramolecular electrophilic aromatic substitution | jocpr.com |

| Oxidative cyclization | o-Hydroxystilbene | Hypervalent iodine reagent | Formation of an iodonium intermediate | organic-chemistry.org |

| SNA_r / Cyclization | o-Halophenylacetylene | Nucleophile (e.g., phenol) | 5-endo-dig cyclization | rsc.orgrsc.org |

| Tandem Addition/Cyclization | 2-(2-Acylphenoxy)acetonitrile | Arylboronic acid, Palladium catalyst | Intramolecular cyclization following nucleophilic addition | rsc.org |

Rearrangement Mechanisms: Sigmatropic and Substituent Migrations

Rearrangement reactions, particularly sigmatropic rearrangements, offer sophisticated pathways for constructing the 2-(p-tolyl)benzofuran scaffold, often enabling the synthesis of highly substituted derivatives.

A notable example is the medium.commedium.com-sigmatropic rearrangement of oxime ethers. acs.orgnih.gov In this approach, an oxime ether, derived from an appropriate ketone, is acylated, typically with trifluoroacetic anhydride (B1165640) (TFAA). acs.org This acylation facilitates a medium.commedium.com-sigmatropic rearrangement to form a dienone intermediate. acs.org This intermediate then undergoes intramolecular cyclization and elimination to yield the 2-arylbenzofuran. acs.org This method has proven effective for the synthesis of various substituted 2-arylbenzofurans. acs.org

Another powerful strategy involves a charge-accelerated medium.commedium.com-sigmatropic rearrangement using alkynyl sulfoxides and phenols. medium.comrsc.org The reaction is typically promoted by an activator like TFAA, which activates the alkynyl sulfoxide (B87167) to form a sulfonium (B1226848) intermediate. rsc.org This intermediate reacts with the phenol, and the resulting species undergoes a charge-accelerated medium.commedium.com-sigmatropic rearrangement. rsc.org In certain cases, this rearrangement is followed by a substituent migration, allowing for the synthesis of highly substituted benzofurans that might be difficult to access through other means. medium.comrsc.org

The Meerwein rearrangement has also been employed in the synthesis of 2-arylbenzofurans. mdpi.com For instance, 2-methoxychalcone epoxides, when treated with a Lewis acid like BF₃·Et₂O, can undergo a Meerwein rearrangement followed by deformylation to produce 2-methoxydeoxybenzoins. mdpi.com These intermediates can then be cyclized to the corresponding 2-arylbenzofurans. mdpi.com

The following table highlights key rearrangement reactions utilized in the synthesis of 2-arylbenzofurans.

| Rearrangement Type | Precursor | Reagents/Conditions | Key Intermediate | Ref. |

| medium.commedium.com-Sigmatropic Rearrangement | Oxime ether | Trifluoroacetic anhydride (TFAA) | Dienone | acs.org |

| Charge-accelerated medium.commedium.com-Sigmatropic Rearrangement | Phenol, Alkynyl sulfoxide | Trifluoroacetic anhydride (TFAA) | Sulfonium intermediate | medium.comrsc.org |

| Meerwein Rearrangement | 2-Methoxychalcone epoxide | BF₃·Et₂O | 2-Methoxydeoxybenzoin | mdpi.comnih.gov |

| mdpi.comrsc.org-Aryl Migration | 1-(2-Hydroxyphenyl)-2-chloroethanone | Grignard reagent | Alkoxide intermediate | organic-chemistry.org |

Influence of Reaction Conditions on Mechanistic Divergence

Reaction conditions, including the choice of catalyst, solvent, base, and temperature, can significantly influence the reaction pathway and, consequently, the structure and yield of the final product. This mechanistic divergence is a critical consideration in the synthesis of 2-(p-tolyl)benzofuran.

In metal-catalyzed reactions, the nature of the ligand can be crucial. For instance, in nickel-catalyzed syntheses of 2-substituted benzofurans, diamine ligands with a rigid skeleton, such as 1,10-phenanthroline, have been found to be more effective than those with flexible structures or large steric hindrance. mdpi.com The choice of base is also important; strong inorganic bases like NaOH often promote the cyclization more effectively than weaker or organic bases. mdpi.com

Solvent polarity can also dictate the outcome of a reaction. In some nickel-catalyzed cyclizations, polar aprotic solvents like dimethylacetamide (DMA) have been shown to provide the best results compared to less polar solvents like toluene (B28343) or protic solvents like water. mdpi.com Similarly, in hypervalent iodine-mediated oxidative cyclizations of o-hydroxystilbenes, polar aprotic solvents such as acetonitrile (B52724) are most effective. organic-chemistry.org

Temperature can play a role in controlling selectivity between different mechanistic pathways. For example, in the reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones, the temperature can influence whether the reaction proceeds via a mdpi.comrsc.org-aryl migration to form a 2-substituted benzofuran or through a direct cyclization and dehydration to yield a 3-substituted benzofuran. organic-chemistry.org

The electronic nature of the substituents on the starting materials can also affect the reaction mechanism and efficiency. In the palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides, electron-donating groups on the aryl donor generally lead to higher reactivity and better yields of the 2-arylbenzofuran product. mdpi.com

The table below provides examples of how reaction conditions can influence the synthesis of 2-arylbenzofurans.

| Reaction Condition | Influence on Mechanism | Example | Ref. |

| Ligand | Affects catalyst activity and stability. | Rigid diamine ligands favor Ni-catalyzed cyclization. | mdpi.com |

| Base | Can promote or hinder cyclization. | Strong bases like NaOH are effective in Ni-catalyzed reactions. | mdpi.com |

| Solvent | Polarity can influence reaction rates and pathways. | Polar aprotic solvents like DMA or acetonitrile are often preferred. | mdpi.comorganic-chemistry.org |

| Temperature | Can control selectivity between competing pathways. | Influences the outcome of mdpi.comrsc.org-aryl migration vs. direct cyclization. | organic-chemistry.org |

| Substituent Effects | Electronic properties of substituents can alter reactivity. | Electron-donating groups on the aryl donor enhance Pd-catalyzed C-H arylation. | mdpi.com |

Strategic Functionalization and Chemical Modifications of the 2 P Tolyl Benzofuran Framework

Regioselective Introduction of Additional Substituents on the Benzofuran (B130515) Ring

The benzofuran ring of 2-(p-tolyl)benzofuran is amenable to various regioselective functionalization reactions. While the C2 position is occupied by the p-tolyl group, the C3 position and the benzene (B151609) portion of the benzofuran core are primary targets for introducing new substituents.

Electrophilic substitution reactions on the benzofuran nucleus are a common strategy. The reactivity of the benzofuran ring generally favors substitution at the C2 position, followed by the C3 position. stackexchange.comresearchgate.net Since the C2 position is already substituted in 2-(p-tolyl)benzofuran, electrophilic attack can be directed to other positions. For instance, selenylation at the C3 position has been achieved. The reaction of 2-(p-tolyl)benzofuran with diphenyl diselenide under electrochemical conditions yields 3-(phenylselanyl)-2-(p-tolyl)benzofuran. frontiersin.orgfrontiersin.org This demonstrates the feasibility of introducing chalcogen-containing moieties at the C3 position.

Furthermore, functionalization can be directed to the benzo portion of the benzofuran ring. For example, the synthesis of 5-nitro-2-(p-tolyl)benzofuran has been accomplished through the reaction of 1-(2,2-dibromovinyl)-4-methylbenzene with 4-nitrophenol, indicating that electrophilic substitution, such as nitration, can occur on the benzene ring. rsc.org Halogenation is another key modification. The bromination of substituted benzofurans often proceeds via the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org A bromine atom can be introduced at the C3 position, and this bromo-derivative serves as a versatile intermediate for further cross-coupling reactions like Suzuki and Heck reactions to introduce aryl or vinyl groups. nih.gov

Palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing benzofurans, typically at the C2 position. mdpi.comnih.gov However, with the C2 position blocked, functionalization can be guided to other sites, such as the C7 position, by using directing groups or specific lithiation techniques. researchgate.net

Table 1: Examples of Regioselective Functionalization on the Benzofuran Ring

| Product Name | Position of Substitution | Reaction Type | Reference |

|---|---|---|---|

| 3-(Phenylselanyl)-2-(p-tolyl)benzofuran | C3 | Electrophilic Selenylation | frontiersin.org |

| 3-((4-Chlorophenyl)selanyl)-2-(p-tolyl)benzofuran | C3 | Electrophilic Selenylation | frontiersin.org |

| 2-(p-Tolyl)-3-(p-tolylselanyl)benzofuran | C3 | Electrophilic Selenylation | frontiersin.org |

| 5-Nitro-2-(p-tolyl)benzofuran | C5 | Nitration (via cyclization) | rsc.org |

| 3-Bromo-2-(p-tolyl)benzofuran | C3 | Halogenation | nih.gov |

Derivatization of the p-Tolyl Moiety for Extended Chemical Diversity

The p-tolyl group in 2-(p-tolyl)benzofuran provides an additional site for chemical modification, primarily at the methyl group or on its aromatic ring. These derivatizations can significantly alter the steric and electronic properties of the entire molecule.

The methyl group of the p-tolyl moiety is a key handle for functionalization. It can be a target for oxidation reactions to yield a corresponding benzaldehyde (B42025) or benzoic acid derivative. These functional groups open up a vast array of subsequent chemical transformations, including the formation of esters, amides, or Schiff bases. Another approach involves radical halogenation of the methyl group to produce a benzylic halide, a highly reactive intermediate for nucleophilic substitution reactions.

While direct examples on the 2-(p-tolyl)benzofuran molecule are specific, general methodologies for tolyl group functionalization are well-established and applicable. wikipedia.org For instance, the methyl group can be functionalized through lithiation followed by reaction with an electrophile. A related procedure involves treating benzofuran with n-butyllithium and then 4-tolualdehyde to produce α,α'-(4-tolyl)benzofuran-2,7-dimethanol, demonstrating the reactivity of the tolyl group in a similar heterocyclic context. researchgate.net

Palladium-catalyzed cross-coupling reactions can be employed to modify the aromatic ring of the p-tolyl group, although this is less common than derivatizing the methyl group. If a halo-substituent is present on the tolyl ring, Suzuki, Heck, or Sonogashira reactions can be used to introduce new aryl, vinyl, or alkynyl groups, respectively. researchgate.net

Table 2: Plausible Derivatizations of the p-Tolyl Moiety

| Starting Moiety | Reaction Type | Potential Product Moiety |

|---|---|---|

| p-Tolyl | Oxidation | p-Carboxyphenyl |

| p-Tolyl | Radical Halogenation | p-(Bromomethyl)phenyl |

| p-Tolyl | Electrophilic Aromatic Substitution | Substituted p-Tolyl (e.g., nitro, halo) |

Synthesis of Complex 2-(p-Tolyl)benzofuran Conjugates and Hybrids

The concept of molecular hybridization, which involves combining two or more pharmacophores or functional moieties into a single molecule, is a powerful strategy in drug discovery and materials science. researchgate.net The 2-(p-tolyl)benzofuran framework is an excellent building block for creating such complex conjugates and hybrid molecules.

Researchers have successfully synthesized intricate structures by linking the 2-(p-tolyl)benzofuran unit to other heterocyclic systems. A notable example is the creation of a large, symmetrical bis-hybrid molecule where two 2-(p-tolyl)benzofuran units are connected through a piperazine (B1678402) linker to a complex bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine) core. cu.edu.eg This synthesis demonstrates the robustness of the 2-(p-tolyl)benzofuran scaffold in multi-step synthetic sequences aimed at producing large, polycyclic systems.

Fused hybrid systems have also been developed. A copper-catalyzed cascade reaction has been used to synthesize 4-phenyl-2-(p-tolyl)-1-tosyl-1,2-dihydrobenzofuro[3,2-b]pyridine, a molecule where the benzofuran ring is fused with a pyridine (B92270) ring. dicp.ac.cn In another example, palladium-catalyzed reactions have been employed to construct 11-(p-tolyl)naphtho[2,3-b]benzofuran, fusing the benzofuran with a naphthalene (B1677914) system. sci-hub.se These fused hybrids often exhibit unique photophysical or biological properties arising from their extended conjugated systems.

The synthesis of these conjugates often relies on palladium-catalyzed cross-coupling reactions, where a functionalized 2-(p-tolyl)benzofuran derivative (e.g., containing a boronic acid or a halide) is coupled with another molecular fragment. mdpi.comthieme-connect.com

Table 3: Examples of Complex 2-(p-Tolyl)benzofuran Conjugates and Hybrids

| Compound Name | Type of Hybrid | Synthetic Strategy | Reference |

|---|---|---|---|

| 1,4-Bis((2-(4-phenyl-2-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-8-yl)benzofuran-5-yl)methyl)piperazine | Linked Conjugate | Multi-step synthesis involving piperazine linker | cu.edu.eg |

| 4-Phenyl-2-(p-tolyl)-1-tosyl-1,2-dihydrobenzofuro[3,2-b]pyridine | Fused Hybrid | Copper-catalyzed alkynylation/cyclization/isomerization cascade | dicp.ac.cn |

| 11-(p-Tolyl)naphtho[2,3-b]benzofuran | Fused Hybrid | Palladium-catalyzed Suzuki-Miyaura coupling | sci-hub.se |

Advanced Spectroscopic Characterization Methodologies for 2 P Tolyl Benzofuran Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-(p-tolyl)benzofuran derivatives, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-(p-tolyl)benzofuran provides detailed information about the electronic environment of the hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the benzofuran (B130515) and p-tolyl rings resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. rsc.org

For the parent compound, 2-(p-tolyl)benzofuran, the following characteristic signals are observed: a singlet for the methyl group protons of the tolyl substituent appears around δ 2.42 ppm. The protons of the p-tolyl group typically appear as two doublets in the aromatic region, one around δ 7.79 ppm and the other around δ 7.16 ppm, corresponding to the protons ortho and meta to the benzofuran linkage, respectively. The protons of the benzofuran core also give rise to a complex multiplet in the aromatic region, typically between δ 7.23 and 7.61 ppm. A distinct singlet for the proton at the 3-position of the benzofuran ring is often observed around δ 6.98 ppm. rsc.org

Derivatives of 2-(p-tolyl)benzofuran exhibit predictable shifts in their ¹H NMR spectra depending on the nature and position of the substituents. For instance, in 3-(4-methylbenzyl)-2-(p-tolyl)benzofuran, the introduction of a benzyl (B1604629) group results in a singlet for the benzylic protons at approximately δ 4.21 ppm, while the methyl protons of the tolyl and benzyl groups appear as singlets at δ 2.34 and 2.27 ppm, respectively. rsc.org

Table 1: Selected ¹H NMR Spectral Data for 2-(p-Tolyl)benzofuran and a Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(p-Tolyl)benzofuran | CDCl₃ | 7.79 (d, J = 8.0 Hz, 2H), 7.61–7.58 (m, 1H), 7.54 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.31–7.23 (m, 2H), 7.16 (d, J = 8.0 Hz, 1H), 6.98 (s, 1H), 2.42 (s, 3H) rsc.org |

| 3-(4-Methylbenzyl)-2-(p-tolyl)benzofuran | CDCl₃ | 7.64 (d, J = 8.2 Hz, 2H), 7.48 (d, J = 6.6 Hz, 1H), 7.33 – 7.30 (m, 1H), 7.24 – 7.18 (m, 3H), 7.15 – 7.11 (m, 3H), 7.05 (d, J = 7.8 Hz, 2H), 4.21 (s, 2H), 2.34 (s, 3H), 2.27 (s, 3H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-(p-tolyl)benzofuran, the methyl carbon of the tolyl group typically resonates at approximately δ 21.4 ppm. mdpi.com The quaternary and methine carbons of the aromatic rings appear in the downfield region, generally from δ 100 to 160 ppm. mdpi.com

For 2-(p-tolyl)benzofuran, characteristic signals for the benzofuran and p-tolyl carbons are observed, including those for the substituted and unsubstituted carbons of both aromatic rings. mdpi.com The introduction of substituents on the benzofuran or tolyl rings leads to predictable changes in the chemical shifts of the nearby carbon atoms, which can be used to confirm the position of substitution. For example, in benzofuran-2-(p-tolyl)methanone, the carbonyl carbon introduces a signal significantly downfield at δ 183.9 ppm. cbijournal.com

Table 2: Selected ¹³C NMR Spectral Data for 2-(p-Tolyl)benzofuran and a Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(p-Tolyl)benzofuran | CDCl₃ | 156.2, 154.7, 138.6, 129.5, 129.3, 127.7, 124.9, 124.0, 122.8, 120.7, 111.1, 100.5, 21.4 mdpi.com |

| Benzofuran-2-(p-tolyl)methanone | CDCl₃ | 183.9, 154.5, 153.4, 144.3, 129.9, 129.7, 129.4, 128.7, 128.5, 122.5, 115.2, 112.5, 21.9 cbijournal.com |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-(p-tolyl)benzofuran and its derivatives, techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly employed. psu.edunih.govresearchgate.net

In the EI mass spectrum of 2-(p-tolyl)benzofuran, a prominent molecular ion peak ([M]⁺) is observed at an m/z value corresponding to its molecular weight. mdpi.com For instance, the low-resolution mass spectrum of 2-(p-tolyl)benzofuran shows a molecular ion peak at m/z 208. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in the mass spectrum of 2-(o-tolyl)benzofuran-3-one, a molecular ion peak is observed at m/z 224, along with fragment ions at m/z 105 and 77. psu.edu

The dissociation pathways of positional isomers can be investigated using tandem mass spectrometry (MS/MS) combined with computational studies. nih.govresearchgate.net While the electron ionization mass spectra of isomers like 2-(2-methylaminopropyl)benzofuran and 5-(2-methylaminopropyl)benzofuran can be similar, their electrospray ionization mass spectra can show distinct fragmentation patterns that allow for their differentiation. nih.govresearchgate.net

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for the unambiguous confirmation of molecular structure and for studying intermolecular interactions in detail.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the crystal lattice. For derivatives of 2-(p-tolyl)benzofuran, this technique has been used to confirm their molecular structures and to understand their conformational preferences. researchgate.netnih.govsemanticscholar.orgmdpi.com

For example, the X-ray diffraction structure of (Z)-3-(2-(p-tolyl)hydrazineylidene)benzofuran-2(3H)-one revealed that the molecule is nearly planar. The conformation is stabilized by an intramolecular N—H···O hydrogen bond, which forms an S(6) ring motif. researchgate.netnih.gov In another study, the crystal structure of a 2-(p-tolyl)benzofuran derivative showed that the 2-phenyl group is slightly twisted out of co-planarity with the benzofuran ring to avoid steric hindrance. uj.ac.za

Table 3: Selected Crystallographic Data for a 2-(p-Tolyl)benzofuran Derivative

| Compound | (Z)-3-(2-(p-tolyl)hydrazineylidene)benzofuran-2(3H)-one |

| Empirical Formula | C₁₅H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Structural Features | Nearly planar molecule, intramolecular N—H···O hydrogen bonding (S(6) ring motif), intermolecular C—H···O hydrogen bonds forming inversion dimers. researchgate.netnih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.govresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. researchgate.netnih.govresearchgate.net

This detailed analysis of intermolecular forces is crucial for understanding the supramolecular architecture of these compounds and can provide insights into their physical properties and potential for crystal engineering.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.publibretexts.org Covalent bonds within a molecule are not static; they undergo various vibrational motions, such as stretching and bending, at specific frequencies. pressbooks.puborgchemboulder.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational frequencies, causing a transition to a higher vibrational energy state. pressbooks.pub An IR spectrum is a plot of this absorption, typically represented as transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule, revealing its structural components. msu.edu

For 2-(p-tolyl)benzofuran and its derivatives, IR spectroscopy is instrumental in confirming the presence of the core benzofuran ring, the tolyl substituent, and any other functional groups introduced during synthesis. The analysis focuses on identifying characteristic absorption bands corresponding to specific vibrational modes.

Detailed Research Findings

The vibrational spectrum of a molecule as complex as 2-(p-Tolyl)benzofuran is composed of numerous absorption bands. The key to its analysis lies in identifying group frequencies, which are characteristic of specific structural units. msu.edu The primary regions of interest for this class of compounds include the aromatic C-H stretching region (>3000 cm⁻¹), the aliphatic C-H stretching region from the tolyl's methyl group (<3000 cm⁻¹), the aromatic C=C stretching region (1600-1450 cm⁻¹), and the distinctive C-O stretching vibrations of the furan (B31954) ring. msu.edu

Research on derivatives of 2-(p-tolyl)benzofuran provides specific data on how additional functional groups influence the IR spectrum. For instance, the introduction of a carbonyl group, as in Benzofuran-2-(p-tolyl)methanone, gives rise to a strong C=O stretching band around 1678 cm⁻¹. cbijournal.com Similarly, derivatives containing nitro and urea (B33335) functionalities exhibit characteristic absorptions for N-H, C=O, and NO₂ groups. core.ac.uk In one study, 1-(5-nitrobenzofuran-2-yl)-3-(p-tolyl)urea was characterized by IR spectroscopy, showing distinct peaks for the N-H stretch (3364 cm⁻¹), urea C=O stretch (1716 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (1526 cm⁻¹ and 1334 cm⁻¹, respectively). core.ac.uk

The table below summarizes the expected vibrational modes for the fundamental 2-(p-tolyl)benzofuran structure.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) and furan rings. |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Asymmetric and symmetric stretching of the methyl group. |

| Aromatic C=C Stretch | 1625 - 1450 | In-plane skeletal vibrations of the aromatic rings. |

| Benzofuran C-O-C Asymmetric Stretch | 1270 - 1230 | Asymmetric stretching of the ether linkage in the furan ring. |

| Benzofuran C-O-C Symmetric Stretch | 1100 - 1020 | Symmetric stretching of the ether linkage in the furan ring. |

| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of C-H bonds out of the plane of the rings. |

The following table presents experimental IR absorption data for specific derivatives of 2-(p-tolyl)benzofuran, illustrating the influence of various functional groups on the vibrational spectra.

| Compound Name | Key IR Absorption Bands (cm⁻¹) | Assigned Vibrational Mode | Reference |

| Benzofuran-2-(p-tolyl)methanone | 1678 | Ketone C=O Stretch | cbijournal.com |

| 1558 | Aromatic C=C Stretch | cbijournal.com | |

| 1-(5-nitrobenzofuran-2-yl)-3-(p-tolyl)urea | 3364 | N-H Stretch (Urea) | core.ac.uk |

| 2930 | C-H Stretch | core.ac.uk | |

| 1716 | C=O Stretch (Urea) | core.ac.uk | |

| 1526 | Asymmetric NO₂ Stretch | core.ac.uk | |

| 1434 | Aromatic C=C Stretch | core.ac.uk | |

| 1334 | Symmetric NO₂ Stretch | core.ac.uk |

This detailed analysis of vibrational modes via IR spectroscopy is a crucial step in the characterization of newly synthesized 2-(p-tolyl)benzofuran derivatives, confirming their molecular structure and the successful incorporation of desired functional groups.

Computational Chemistry and Theoretical Modeling of 2 P Tolyl Benzofuran Electronic and Structural Properties

Density Functional Theory (DFT) Applications in Molecular Studies

Density Functional Theory (DFT) has become a primary method for studying the properties of heterocyclic compounds like 2-(p-Tolyl)benzofuran. researchgate.net This approach is favored for its balance of computational cost and accuracy, making it well-suited for analyzing the electronic and structural characteristics of medium to large-sized molecules. physchemres.org DFT calculations, particularly those using hybrid functionals such as B3LYP, have proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties that align well with experimental data. researchgate.netmaterialsciencejournal.orgresearchgate.net

A fundamental step in theoretical chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.org This process involves finding the minimum energy configuration on the potential energy surface. arxiv.org For benzofuran (B130515) derivatives, quantum chemical calculations are performed to predict bond lengths, bond angles, and dihedral angles. physchemres.org

DFT methods, such as those employing the GGA-PBE or B3LYP functionals with basis sets like 6-31G(d,p) or 6-311G(d,p), are used to achieve this optimization. physchemres.orgmaterialsciencejournal.org In studies of the closely related 2-phenylbenzofuran (B156813), calculations have shown that the molecule adopts a pseudo-planar geometry. physchemres.org The dihedral angle between the benzofuran ring system and the attached phenyl group was calculated to be very small, in the range of 0.27° to 0.29°, indicating a high degree of planarity. physchemres.org This planarity has implications for the molecule's electronic properties, suggesting significant conjugation between the two ring systems. Theoretical calculations for 2-phenylbenzofuran have shown good agreement with experimental results, validating the use of these computational methods. physchemres.org

Table 1: Selected Optimized Geometrical Parameters for 2-Phenylbenzofuran (A Close Analog) This table presents theoretical data for the parent compound, 2-phenylbenzofuran, calculated using the DFT/GGA-PBE method, which serves as a model for 2-(p-Tolyl)benzofuran.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (furan) | 1.39 Å |

| C-C (inter-ring) | 1.46 Å | |

| Bond Angle | C-O-C (furan) | 105.5° |

| O-C-C (inter-ring) | 128.1° | |

| Dihedral Angle | Benzofuran-Phenyl | 0.27° |

Data sourced from a study on 2-phenylbenzofuran derivatives. physchemres.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.net For molecules similar to 2-(p-Tolyl)benzofuran, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. materialsciencejournal.orgresearchgate.net In analogous aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions, and the energy gap indicates the potential for intramolecular charge transfer. materialsciencejournal.orgresearchgate.net

Table 2: Frontier Orbitals and Reactivity Descriptors This table illustrates the typical quantum chemical parameters derived from HOMO-LUMO analysis.

| Parameter | Formula | Significance |

| HOMO Energy | EHOMO | Related to ionization potential; electron-donating ability. |

| LUMO Energy | ELUMO | Related to electron affinity; electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω = μ² / (2η) | Describes the ability to accept electrons. |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.dechemrxiv.org It is calculated as the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.combhu.ac.in

In an MESP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. bhu.ac.in These areas usually correspond to lone pairs on heteroatoms (like the oxygen in the benzofuran ring) or π-electron systems. mdpi.com Regions of positive potential (colored blue) are electron-deficient, often found around hydrogen atoms, and are attractive to nucleophiles. bhu.ac.in For 2-(p-Tolyl)benzofuran, MESP analysis would likely show a significant negative potential around the furan (B31954) oxygen and across the π-conjugated system, while positive potentials would be located on the hydrogen atoms. physchemres.orgmaterialsciencejournal.org This information is critical for understanding non-covalent interactions and predicting reaction mechanisms. mdpi.com

Theoretical vibrational analysis, based on calculated harmonic frequencies, allows for the determination of key thermodynamic properties. materialsciencejournal.org By performing frequency calculations on the optimized geometry of 2-(p-Tolyl)benzofuran, it is possible to compute its standard thermodynamic functions, such as entropy (S), heat capacity (Cv), and enthalpy (H), at different temperatures. researchgate.netsemanticscholar.org

These calculations are typically performed using the same DFT method and basis set as the geometry optimization. materialsciencejournal.org The vibrational analysis also serves to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies. scm.com The resulting thermodynamic data provides insight into the stability of the molecule and can be used to predict the feasibility and spontaneity of chemical reactions under various conditions. researchgate.net

Table 3: Illustrative Thermodynamic Parameters from Vibrational Analysis This table shows the types of thermodynamic data obtained from computational vibrational analysis at a standard temperature.

| Thermodynamic Parameter | Symbol | Unit | Description |

| Total Thermal Energy | E (Thermal) | kcal/mol | Sum of translational, rotational, and vibrational energies. |

| Heat Capacity at Constant Volume | Cv | cal/mol·K | The amount of heat required to raise the temperature by one degree at constant volume. |

| Entropy | S | cal/mol·K | A measure of the randomness or disorder of the system. |

These parameters are derived from statistical mechanics based on the calculated vibrational frequencies. materialsciencejournal.orgresearchgate.net

Advanced Theoretical Approaches for Reaction Pathway Prediction

Beyond static molecular properties, theoretical chemistry can predict the course of chemical reactions. Advanced computational models are employed to map out potential reaction pathways, identify transition states, and calculate activation energies. nih.govengineering.org.cn For a molecule like 2-(p-Tolyl)benzofuran, this could involve predicting its synthesis route or its subsequent transformations. researchgate.net

For instance, transformer-based models and hyper-graph exploration strategies represent a frontier in retrosynthesis, using artificial intelligence to predict the reactants and reagents needed to synthesize a target molecule. nih.gov These methods can suggest disconnection strategies for complex molecules, effectively designing a synthetic pathway from scratch. nih.govchemrxiv.org Furthermore, DFT calculations can be used to study the mechanisms of specific reactions, such as palladium-catalyzed cross-coupling reactions, which are common for synthesizing biaryl compounds like 2-(p-Tolyl)benzofuran. researchgate.net By modeling the potential energy surface of the reaction, chemists can understand the regioselectivity and stereoselectivity of a given transformation and identify the most favorable pathway. researchgate.net

Solvent Effects and Stereoselectivity in Theoretical Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes, including stereoselectivity. rsc.org Theoretical models can account for these solvent effects, providing a more accurate picture of a reaction in a real-world setting. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to approximate bulk solvent effects. semanticscholar.orgmdpi.com

For reactions where specific solvent-solute interactions are critical, explicit solvent models, which involve including individual solvent molecules in the calculation, may be necessary. rsc.org These theoretical studies are particularly important for understanding stereoselectivity, where subtle differences in the transition state energies, often influenced by the solvent, determine the final product distribution. nsf.gov Computational analysis can help elucidate how the solvent stabilizes or destabilizes different transition states, thereby controlling the diastereomeric or enantiomeric outcome of a reaction involving 2-(p-Tolyl)benzofuran. rsc.orgnsf.gov

Applications of 2 P Tolyl Benzofuran in Functional Materials Science

Exploration in Optoelectronic Devices

The inherent photophysical properties of the 2-arylbenzofuran scaffold make 2-(p-tolyl)benzofuran and its derivatives promising candidates for use in optoelectronic devices. The extended π-conjugated system of these molecules allows for efficient absorption and emission of light, a fundamental requirement for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Research into the photoluminescence of benzofuran (B130515) derivatives has shown that structural modifications can significantly influence their emission characteristics. For instance, the introduction of various substituents on the benzofuran core can tune the emission wavelength and enhance the photoluminescent quantum yield. In a study on tricyclic benzofuro[2,3-c]pyridin-3-ol analogues, it was observed that different substitution patterns led to a wide range of emission wavelengths, from 380 to 494 nm, with some derivatives exhibiting quantum yields as high as 91% in a DMSO solvent. While this study does not specifically include 2-(p-tolyl)benzofuran, it highlights the potential of the broader class of 2-arylbenzofurans in developing highly emissive materials. The tolyl group in 2-(p-tolyl)benzofuran can influence the solid-state packing and intermolecular interactions, which in turn affects the luminescence properties in thin-film devices.

The following table summarizes the photophysical properties of selected benzofuran derivatives, illustrating the tunability of this class of compounds.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescent Quantum Yield (PLQY, %) |

| 1-phenylbenzofuro[2,3-c]pyridin-3-ol analogue with 6-methoxy and 4-N,N-diethyl substitution | DMSO | 389 | - | - |

| 1-phenylbenzofuro[2,3-c]pyridin-3-ol analogue with 6-methoxy and 4-piperidinyl substitution | DMSO | - | 494 | - |

| 1-phenylbenzofuro[2,3-c]pyridin-3-ol analogue 7k (specific structure not detailed) | DMSO | - | - | 91 |

Data extracted from a study on benzofuro[2,3-c]pyridin-3-ol analogues.

Advanced Polymer and Resin Precursors

The benzofuran moiety is a recognized structural unit in the synthesis of various polymers, including polyamides, polyarylates, and polyesters. The potential of 2-(p-tolyl)benzofuran as a monomer or a precursor for advanced polymers and resins lies in its rigid structure and the reactive sites it offers for polymerization. While specific studies on the polymerization of 2-(p-tolyl)benzofuran are not extensively documented, research on related benzofuran structures provides a strong indication of its applicability.

For example, benzofuran itself can undergo cationic polymerization to yield rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. This suggests that 2-(p-tolyl)benzofuran could be polymerized to create materials with potentially enhanced thermal stability and specific optical properties imparted by the tolyl group.

Furthermore, functionalized benzofuran derivatives have been successfully employed as monomers. For instance, the synthesis of novel polyimides with high thermal stability has been achieved using benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride as a monomer. These polyimides exhibited high glass transition temperatures (>296 °C) and degradation temperatures (>455 °C). The incorporation of the 2-(p-tolyl)benzofuran unit into polymer backbones could similarly lead to materials with desirable thermal and mechanical properties, potentially finding use as high-performance resins and composites.

Supramolecular Chemistry and Self-Assembly Research

The non-covalent interactions of the 2-(p-tolyl)benzofuran molecule, driven by its aromatic character and the presence of the tolyl group, make it an interesting candidate for studies in supramolecular chemistry and self-assembly. The tolyl group can participate in π-π stacking and other non-covalent interactions, which are crucial for the formation of ordered supramolecular structures.

While direct research on the self-assembly of 2-(p-tolyl)benzofuran is limited, studies on analogous systems demonstrate the importance of the tolyl group in directing molecular organization. For example, the supramolecular assembly of nickel phthalocyanine (B1677752) molecules bearing enantiomerically pure 1-(p-tolyl)ethylaminocarbonyl groups has been shown to form helical fibers. This is attributed to a combination of hydrogen bonding, π-π stacking, and homochiral interactions of the bulky tolyl-containing entities.

Furthermore, the principles of crystal engineering can be applied to molecules like 2-(p-tolyl)benzofuran to design materials with specific packing motifs. A study on 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one revealed that the tolyl substituent plays a significant role in the crystal packing, participating in π-π stacking interactions to form infinite chains. This indicates that the tolyl group in 2-(p-tolyl)benzofuran can be a key element in controlling the solid-state architecture and, consequently, the material's properties.

Development of Novel Functional Materials

The versatility of the 2-(p-tolyl)benzofuran scaffold allows for its incorporation into a wide range of novel functional materials. Its derivatives are being explored for applications beyond those in optoelectronics and polymers, leveraging the unique combination of the benzofuran core and the tolyl substituent.

One area of interest is in the development of organic semiconductors. The benzofuran ring is a component in various biologically active natural products and synthetic compounds, and its electronic properties make it a suitable building block for materials used in organic electronics. The 2-arylbenzofuran structure, in general, is a key component in the design of materials for organic field-effect transistors (OFETs) and other electronic devices. The tolyl group in 2-(p-tolyl)benzofuran can influence the charge transport properties of the material by affecting the molecular packing and electronic coupling between adjacent molecules in the solid state.

Moreover, the benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. While this article focuses on materials science applications, the synthetic methodologies developed for producing diverse 2-arylbenzofurans for pharmaceutical research can be leveraged to create novel functional materials with unique properties. The ability to readily modify the 2-(p-tolyl)benzofuran structure opens up possibilities for creating materials with tailored functionalities for applications in sensing, catalysis, and beyond.

Q & A

Basic: What are the standard synthetic routes for 2-(p-Tolyl)benzofuran, and how are they optimized for yield and purity?

The most common synthesis involves palladium-catalyzed cross-coupling reactions or cyclization of pre-functionalized precursors. For example, a high-yield (88%) method uses Suzuki-Miyaura coupling between 2-bromobenzofuran and p-tolylboronic acid under inert conditions . Optimization focuses on catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (THF or DMF), and reaction time. Purification typically involves column chromatography followed by recrystallization. Key challenges include minimizing byproducts like dehalogenated intermediates, which can be monitored via TLC or HPLC .

Advanced: How can discrepancies in spectral data (e.g., NMR, MS) for 2-(p-Tolyl)benzofuran derivatives be systematically resolved?

Discrepancies often arise from tautomerism, solvent effects, or impurities. For instance, unexpected splitting in NMR may indicate rotameric forms due to restricted rotation around the benzofuran-tolyl bond. Methodological steps include:

- Comparing experimental data with computational predictions (DFT-based NMR simulations).

- Re-measuring spectra in deuterated solvents at varying temperatures to assess dynamic effects.

- Using hyphenated techniques like LC-MS to isolate and characterize impurities .

Contradictions in melting points (e.g., 128–129°C vs. literature values) may require differential scanning calorimetry (DSC) to confirm polymorphic forms .

Basic: What physical-chemical properties of 2-(p-Tolyl)benzofuran are critical for environmental fate modeling?

Key properties include log (octanol-water partition coefficient), water solubility, and vapor pressure. Experimental determination via shake-flask methods or HPLC-derived retention times is preferred over in silico predictions due to structural nuances . Henry’s law constant and soil adsorption coefficient () are also critical for assessing mobility in aquatic and terrestrial systems. Current data gaps necessitate collaborative studies using EPA/ATSDR guidelines for environmental risk assessment .

Advanced: How can structure-activity relationship (SAR) studies for 2-(p-Tolyl)benzofuran derivatives be designed to elucidate pharmacological targets?

SAR studies require systematic modifications:

- Electron-withdrawing/donating groups : Introduce halogens or methoxy groups at the benzofuran 3-position to modulate electronic effects.

- Steric hindrance : Attach bulky substituents (e.g., cyclopropyl) to the tolyl ring to probe binding pocket accessibility .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., cytochrome P450 isoforms) to identify key interactions. For example, hydrophobic packing of the tolyl group with P450 residues was observed in dibenzofuran analogs .

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities before synthesis .

Basic: What analytical techniques are essential for characterizing 2-(p-Tolyl)benzofuran in complex matrices?

- NMR : / NMR (e.g., δ 2.44 ppm for CH, δ 154.82 ppm for benzofuran carbonyl ).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M] at m/z 208.09) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced: How should researchers address contradictory bioactivity data in 2-(p-Tolyl)benzofuran pharmacological studies?

Contradictions often stem from assay conditions (e.g., cell line variability, concentration thresholds). Methodological solutions include:

- Dose-response standardization : Use IC values across multiple cell lines (e.g., HEK293 vs. HepG2) .

- Metabolic stability testing : Incubate compounds with liver microsomes to assess first-pass effects.

- Orthogonal assays : Combine in vitro enzyme inhibition with in vivo zebrafish models to validate target engagement .

Basic: What strategies are recommended for troubleshooting failed synthetic reactions of 2-(p-Tolyl)benzofuran?

- Catalyst screening : Test Pd(OAc), PdCl(dppf), or Ni catalysts for cross-coupling reactions.

- Oxygen sensitivity : Ensure rigorous degassing of solvents to prevent catalyst poisoning.

- Byproduct analysis : Use GC-MS to identify undesired intermediates (e.g., homocoupling products) .

Advanced: How can computational chemistry enhance the design of 2-(p-Tolyl)benzofuran-based enzyme inhibitors?

- Molecular dynamics (MD) : Simulate ligand-enzyme binding over 100-ns trajectories to assess stability.

- QM/MM calculations : Evaluate transition states for covalent inhibition mechanisms (e.g., P450 inactivation ).

- ADMET prediction : Use SwissADME to optimize log (<5) and polar surface area (<140 Ų) for bioavailability .